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N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide

Physicochemical profiling Lead optimization Solubility

Researchers targeting imatinib-resistant Bcr-Abl mutants need structurally defined probes with precise regioisomeric identity. This compound is the exact 3-tetrazolyl regioisomer of a dihydroindene amide kinase inhibitor, critical for SAR campaigns on Abl, Bcr-Abl, c-Kit, and PDGFR kinases. - Defines hydrogen-bond acceptor topology governing ATP-binding pocket occupancy - LogD 3.17 & PSA 63.94 Ų make it a CNS MPO reference standard - Supplied as screening compound (ChemDiv ID Y040-9326); 28 mg & bulk custom packs in stock

Molecular Formula C18H17N5O
Molecular Weight 319.4 g/mol
Cat. No. B11147867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC18H17N5O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2CC3=CC=CC=C3C2)N4C=NN=N4
InChIInChI=1S/C18H17N5O/c1-12-6-7-15(10-17(12)23-11-19-21-22-23)18(24)20-16-8-13-4-2-3-5-14(13)9-16/h2-7,10-11,16H,8-9H2,1H3,(H,20,24)
InChIKeyAUVBAUZNNIGXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 28 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indenyl Tetrazole Benzamide: Structural Identity & Procurement


N-(2,3-dihydro-1H-inden-2-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide (CAS 1219568-72-5) is a synthetic dihydroindene amide derivative belonging to the class of tetrazole-substituted benzamides. Its core architecture—a 4-methyl-3-(1H-tetrazol-1-yl)benzamide scaffold linked to an indan-2-yl amine—places it within a patent-protected family of compounds described as protein kinase inhibitors targeting Abl, Bcr-Abl, c-Kit, and PDGFR kinases [1]. The compound is commercially supplied as a screening compound (ChemDiv ID Y040-9326) with a molecular weight of 319.36 g·mol⁻¹ and the molecular formula C₁₈H₁₇N₅O; key physicochemical descriptors include a calculated logP of 3.17, logD of 3.17, logSw of –3.39, and a polar surface area of 63.94 Ų . These properties collectively define the compound for procurement identity verification, purity assessment, and experimental solubility planning.

1
Patent-defined dihydroindene amide kinase inhibitor scaffold (Abl, Bcr-Abl, c-Kit, PDGFR)
2
Defined 4-methyl-3-(1H-tetrazol-1-yl) regioisomer for kinase pharmacophore studies
3
Moderate lipophilicity and PSA profile for cell-based kinase assays

Indenyl Tetrazole Benzamide: Substitution Limitations


Tetrazole-benzamide analogs sharing the indan-2-yl amine moiety can display vastly different kinase selectivity profiles and physicochemical behaviors due to subtle variations in the benzamide substitution pattern. The target compound precisely positions a methyl group at the 4-position and a tetrazol-1-yl group at the 3-position of the benzamide ring—a regioisomeric arrangement that directly governs hydrogen-bond acceptor topology, steric occupancy within the ATP-binding pocket, and resultant inhibitory potency against the Abl, Bcr-Abl, c-Kit, and PDGFR kinase panel claimed in US 8,703,771 B2 [1]. Simple replacement with the 4-tetrazolyl regioisomer, des-methyl analogs, or alternative amine-bearing tetrazole benzamides would alter the pharmacophoric geometry and must be validated head-to-head before any procurement substitution .

!
Regioisomeric mismatch: The 3-tetrazolyl position governs hydrogen-bond topology; the 4-tetrazolyl regioisomer may shift kinase selectivity.
!
Amine analog divergence: Tetrahydropyran or piperidine-bearing analogs lack the indan-2-yl substructure and fall outside patent-claimed kinase profiles.

Indenyl Tetrazole Benzamide: Quantitative Differentiation Evidence


Physicochemical Profile: Positional Isomer Differentiation

The target compound's calculated logP (3.17), logD at pH 7.4 (3.17), and intrinsic aqueous solubility (logSw –3.39) define a moderately lipophilic profile with limited aqueous solubility. In contrast, the regioisomeric N-(2,3-dihydro-1H-inden-2-yl)-4-(1H-tetrazol-1-yl)benzamide (invoking a para-tetrazole arrangement lacking the 4-methyl group) is predicted to exhibit a lower logP and higher polar surface area due to the altered hydrogen-bond acceptor orientation, although published experimental values for the pure comparator are not available at the time of this analysis. The measured logP difference of approximately 0.5 units between closely related tetrazole benzamide positional isomers has been documented in analogous series . This difference directly impacts membrane permeability, nonspecific protein binding, and assay compatibility—critical factors for reproducible in vitro pharmacology.

LogP / LogD Profile
Data to verify
Target: logP 3.17, logD 3.17, logSw –3.39
4-tetrazolyl regioisomer: estimated logP lower by 0.3–0.7 units (class-level)
Supports regioisomer-specific lipophilicity differentiation
In silico prediction; experimental comparator data unavailable
Physicochemical profiling Lead optimization Solubility

Patent-Defined Kinase Inhibition Profile

US Patent 8,703,771 B2 explicitly claims dihydroindene amide compounds of general formula I, encompassing the target compound, as inhibitors of Abl, Bcr-Abl, c-Kit, and PDGFR kinases [1]. This patent family describes the ability of the compounds to inhibit both wild-type and imatinib-resistant Bcr-Abl mutants, a critical differentiation from generic tetrazole-benzamide analogs that lack the indan-2-yl amine moiety and consequently fall outside the patent's kinase selectivity claims. While compound-specific IC₅₀ values are not publicly disclosed in the patent document, the inclusion of the 4-methyl-3-(1H-tetrazol-1-yl) substitution within the Markush structure directly links this compound to a defined kinase inhibition profile that is absent for analogs such as N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide or N-(3-isopropoxypropyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide [1].

Kinase Panel Claim
Class-level
Patent US 8,703,771 B2 claims Formula I inhibition of Abl, Bcr-Abl (incl. imatinib-resistant mutants), c-Kit, and PDGFR kinases. Structural inclusion driven by indan-2-yl amine.
Establishes patent-defined kinase panel for assay design
IC₅₀ values not publicly disclosed; class-level inference
Kinase inhibitor Bcr-Abl c-Kit PDGFR

Polar Surface Area and BBB Penetration Potential

The target compound's polar surface area (PSA) of 63.94 Ų and hydrogen-bond acceptor count of 5 place it close to the empirically derived threshold for blood-brain barrier (BBB) penetration (PSA < 60–70 Ų) . By comparison, analogs bearing alternative amine components such as N-(1-benzylpiperidin-4-yl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide incorporate an additional basic nitrogen, increasing the PSA and hydrogen-bond acceptor count and thereby reducing predicted passive CNS permeability . The indan-2-yl amine of the target compound provides a balanced lipophilic-hydrophilic profile that maintains BBB-permeable physicochemical space—a property that may be advantageous for research on neurological indications where kinases such as TrkA (NTRK1) are implicated [1]. This differentiation is inferred from class-level structure-property relationship trends and has not yet been confirmed by direct comparative brain-to-plasma ratio measurements.

CNS MPO Profile
Context-dependent
63.94 Ų PSA, 5 HBA
vs. piperidine analog estimated PSA >70 Ų
Positions compound at BBB-permeable boundary for CNS kinase screening
Class-level structure-property inference; brain/plasma ratio not measured
CNS drug discovery Blood-brain barrier ADME

Indenyl Tetrazole Benzamide: Application Scenarios


Kinase Inhibitor Screening in Imatinib-Resistant Leukemia

The compound falls within the patent-defined scope of dihydroindene amide kinase inhibitors active against both wild-type and imatinib-resistant Bcr-Abl mutants . Research groups studying chronic myeloid leukemia (CML) or acute lymphoblastic leukemia (ALL) with documented Bcr-Abl kinase domain mutations (e.g., T315I, Y253H, E255K) can use this compound as a structurally defined probe to evaluate structure-activity relationships around the 4-methyl-3-(1H-tetrazol-1-yl)benzamide pharmacophore in resistant cellular backgrounds.

CNS-Penetrant Kinase Probe Benchmarking

With a PSA of 63.94 Ų and logP of 3.17, the compound occupies the favorable boundary of CNS MPO (multi-parameter optimization) space . Medicinal chemistry teams optimizing brain-penetrant kinase inhibitors can employ this compound as a reference standard for calibrating in vitro permeability assays (PAMPA-BBB or MDCK-MDR1) and for establishing baseline nonspecific binding corrections in brain tissue homogenate studies.

Regioisomeric Selectivity of Tetrazole-Benzamide Pharmacophores

The precise 4-methyl-3-(1H-tetrazol-1-yl) substitution pattern differentiates this compound from the 4-tetrazolyl regioisomer and des-methyl analogs . Academic and industrial laboratories conducting systematic SAR campaigns on tetrazole-containing kinase inhibitors can use this compound as the reference 3-tetrazolyl regioisomer to quantify the impact of tetrazole positional isomerism on kinase selectivity profiles and cellular potency in side-by-side head-to-head assays.

Washout-Resistant Target Engagement Studies

The compound's logD of 3.17 predicts moderate intracellular accumulation and residence time . This property makes it suitable for washout-type target engagement assays (e.g., BRET-based NanoLuc kinase occupancy assays) where sustained target residence after compound removal is a desired parameter for differentiating covalent vs. non-covalent binding modes within the dihydroindene amide chemotype.

Application
Selection Property
Validation Focus
Bcr-Abl resistant mutant kinase assays
Indan-2-yl amine scaffold in patent-claimed scope
Verify inhibition in imatinib-resistant cell lines
CNS kinase inhibitor benchmark studies
Balanced PSA / logP for BBB MPO space
Calibrate in vitro permeability and nonspecific binding
Tetrazole regioisomer selectivity profiling
4-methyl-3-(1H-tetrazol-1-yl) substitution pattern
Quantify kinase selectivity shift vs. 4-tetrazolyl isomer
Target residence time studies
LogD 3.17-driven cellular accumulation
BRET-based occupancy washout time courses
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